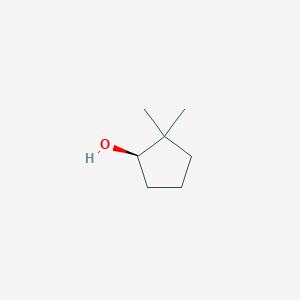
Cyclopentanol, 2,2-dimethyl-, (R)-
Übersicht
Beschreibung
“Cyclopentanol, 2,2-dimethyl-, ®-” is a chemical compound with the molecular formula C7H14O . It is also known as 2,2-Dimethylcyclopentanol . The average mass of this compound is 114.186 Da and the monoisotopic mass is 114.104462 Da .
Synthesis Analysis
Cyclopentanol can be prepared from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K, and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylcyclopentanol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 22 bonds, including 8 non-H bonds, 1 five-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of “Cyclopentanol, 2,2-dimethyl-, ®-” include a molecular formula of C7H14O, an average mass of 114.186 Da, and a monoisotopic mass of 114.104462 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Ring Expansion Method in Organic Synthesis : Cyclopentanol, 2,2-dimethyl-, (R)- is used in a ring expansion method that is applied to synthesize sesquiterpenes like cuparanes and herbertanes. This method was successfully used to create compounds such as (+/-)-alpha-cuparenone and the direct precursor of (+/-)-herbertene (Bernard et al., 2005).
Fuel and Energy Research
- Biofuel Potential : Cyclopentanol, 2,2-dimethyl-, (R)-, as part of cyclopentane, is studied for its potential as a component in multi-component gasoline surrogate fuels. Research on cyclopentane/dimethyl ether blends informs our understanding of their ignition and combustion characteristics, which is crucial for the development of cleaner fuel technologies (Lokachari et al., 2021).
Industrial and Analytical Chemistry
Analytical Chemistry Applications : In analytical chemistry, cyclopentanol is used as an internal standard in gas chromatographic methods. This application is significant in determining the purity of substances like dimethyl carbonate and its impurities, showcasing its utility in precise chemical analysis (Jing, 2000).
Combustion Characteristics in Engines : Cyclopentanol, when blended with diesel, alters combustion characteristics in engines. Studies show that blending cyclopentanol with diesel can reduce soot emissions, indicating its potential as a cleaner alternative or additive in automotive fuels (Chen et al., 2020).
Chemistry and Materials Science
Catalysis and Chemical Transformations : Cyclopentanol, 2,2-dimethyl-, (R)-, is involved in catalytic processes such as the oxidative addition of n-alkyl halides to diimine-dialkylplatinum(II) complexes. This process is crucial for understanding reaction mechanisms and developing more efficient catalysts in materials science (Nabavizadeh et al., 2008).
Pharmaceutical and Medical Applications : Although not directly involving cyclopentanol, 2,2-dimethyl-, (R)-, related compounds like cyclopentolate hydrochloride are studied for their degradation kinetics. This research is vital for understanding the stability of pharmaceutical compounds (Roy, 1995).
Development of New Materials : Cyclopentanol derivatives are used in the synthesis of carba analogues of deoxy-4-C-(hydroxymethyl)pentofuranoses, which are intermediates in the synthesis of carbocyclic nucleosides. This application is significant in the field of organic synthesis and materials development (Hřebabecký et al., 1998).
Eigenschaften
IUPAC Name |
(1R)-2,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZBHIQGEGSCJF-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@H]1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


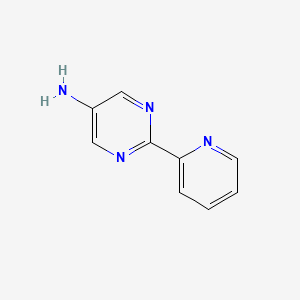
![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)
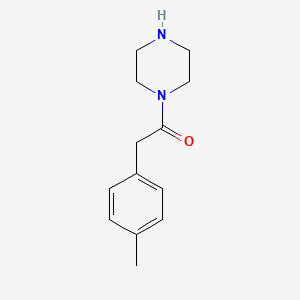
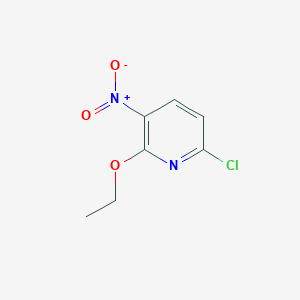
![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
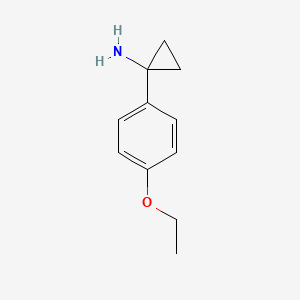

![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)
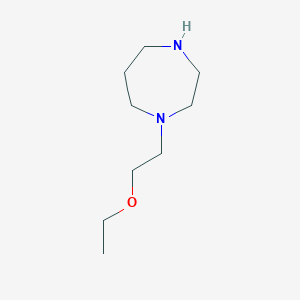

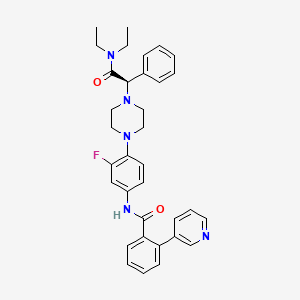
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
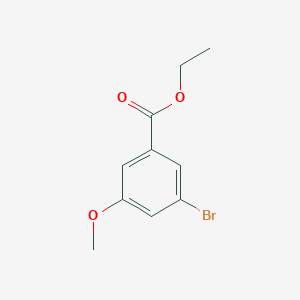
![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)
